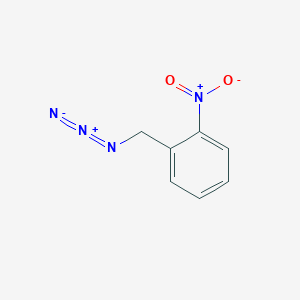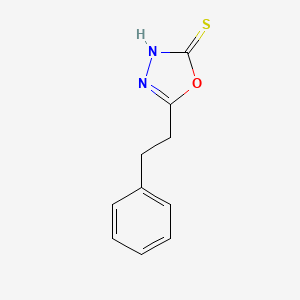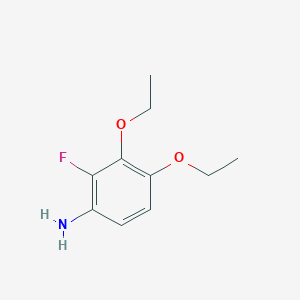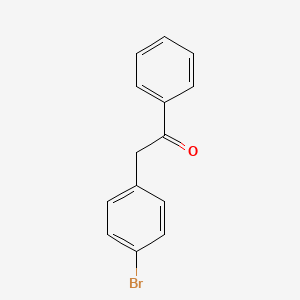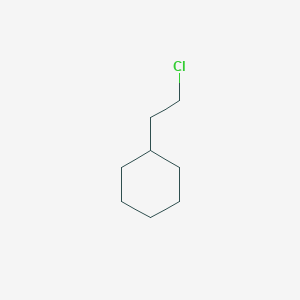
(2-Chloroethyl)cyclohexane
Vue d'ensemble
Description
(2-Chloroethyl)cyclohexane is a chemical compound that is part of a broader class of chemicals where a 2-chloroethyl group is attached to different molecular frameworks. The interest in this compound and its derivatives primarily stems from their potential applications in pharmaceuticals, particularly as antitumor agents, and their relevance in organic synthesis for constructing complex molecular structures.
Synthesis Analysis
The synthesis of compounds related to (2-Chloroethyl)cyclohexane often involves the formation of 2-chloroethyl alkylating intermediates. For instance, the degradation of 1-(2-chloroethyl)-3-cyclohexyl-1-nitrosourea under physiological conditions leads to the formation of 2-chloroethanol, among other products, indicating the presence of a 2-chloroethyl intermediate . Additionally, the synthesis of (2E,6E)-2,6-bis(2-chlorobenzylidene)cyclohexanone involves the use of 2-chloroethyl groups and has been characterized by various spectroscopic techniques, demonstrating the versatility of the 2-chloroethyl moiety in organic synthesis .
Molecular Structure Analysis
The molecular structure of cyclohexane derivatives, including those with 2-chloroethyl substituents, has been extensively studied. Cyclohexane itself has a stable chair conformation, and its derivatives exhibit interesting effects of geometrical tautomerism . The molecular geometry of (2E,6E)-2,6-bis(2-chlorobenzylidene)cyclohexanone has been analyzed using quantum chemical calculations, providing insights into the electronic properties and structural features of such compounds .
Chemical Reactions Analysis
The reactivity of 2-chloroethyl-containing compounds is highlighted by their ability to undergo various chemical reactions. For example, methyl 2-chlorocyclopropylidenacetate demonstrates [2+4] cycloadditions and regioselective Michael additions, showcasing the reactivity of the 2-chloroethyl group in cycloaddition reactions . Ethyl-2-(2-chloroethyl)acrylate is another example where the 2-chloroethyl moiety participates in Michael addition-induced cyclization reactions, leading to the formation of functionalized cyclopropane esters .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-chloroethyl cyclohexane derivatives are influenced by their molecular structure. The thermodynamic properties of these compounds have been calculated at different temperatures, providing valuable information about their stability and reactivity . The synthesis of 2-(tetrazolylacetyl)cyclohexane-1,3-diones, which likely involves 2-chloroethyl intermediates, further exemplifies the diverse chemical properties of these compounds .
Applications De Recherche Scientifique
Liquid-Liquid Equilibrium in Extraction Processes
Research by Yang et al. (2018) investigates the liquid-liquid equilibrium data for systems involving cyclohexane and various extracting agents. This study is significant for understanding the extraction processes of compounds like 1,2-dichloroethane from cyclohexane, which could have implications for the separation and purification of related chemicals including (2-Chloroethyl)cyclohexane (Yang et al., 2018).
Polymer Blend Interactions
Harton et al. (2006) explored the use of cyclohexane in selective solvent washing for polymer blends. This research provides insights into the interactions of cyclohexane with different polymers, which might be relevant for understanding the properties of (2-Chloroethyl)cyclohexane in similar contexts (Harton et al., 2006).
Conformational Equilibrium in Organic Chemistry
The work by Kutateladze and Hornback (2001) demonstrates the use of NMR spectroscopy to determine the conformational equilibrium of a trans-1,2-disubstituted cyclohexane derivative. This research is valuable for understanding the conformational aspects of cyclohexane derivatives, including (2-Chloroethyl)cyclohexane (Kutateladze & Hornback, 2001).
Synthesis of Heterosubstituted Cyclopropanes
Rocchetti et al. (2003) highlighted a synthesis route involving lithiated 2-(1-chloroethyl)-2-oxazoline adding to electron-poor alkenyl heterocycles. This study provides a method that could be adapted for the synthesis of compounds involving (2-Chloroethyl)cyclohexane (Rocchetti et al., 2003).
Catalytic Oxidation Processes
Research by Roy and Manassero (2010) on tetranuclear copper(II)-Schiff-base complexes includes the oxidation of cyclohexane. This study might be relevant for understanding the catalytic behavior of (2-Chloroethyl)cyclohexane in similar oxidation processes (Roy & Manassero, 2010).
Propriétés
IUPAC Name |
2-chloroethylcyclohexane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15Cl/c9-7-6-8-4-2-1-3-5-8/h8H,1-7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYRMEBINDCQOHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00542596 | |
| Record name | (2-Chloroethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloroethyl)cyclohexane | |
CAS RN |
1073-61-6 | |
| Record name | (2-Chloroethyl)cyclohexane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00542596 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-chloroethyl)cyclohexane | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



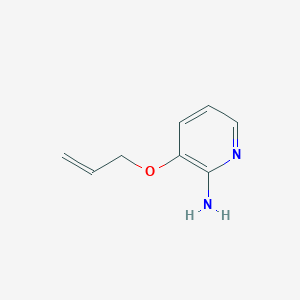

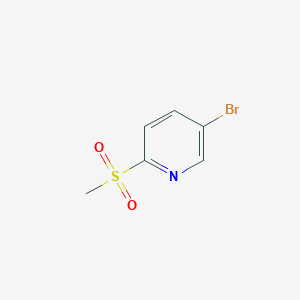
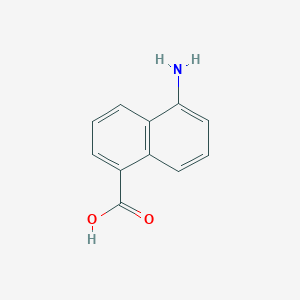
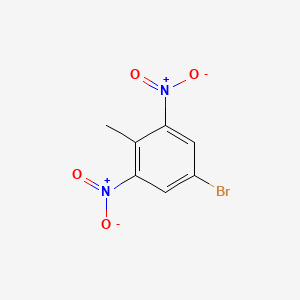

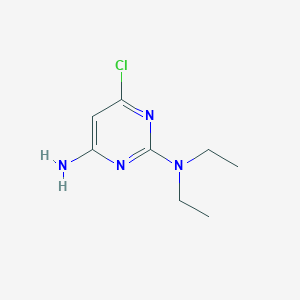
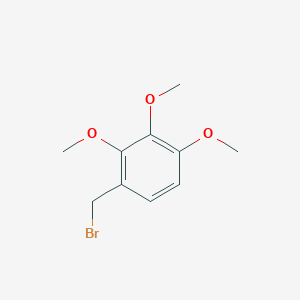
![4-[(6-Bromohexyl)oxy]benzonitrile](/img/structure/B1282740.png)
